molecular formula C14H22ClNO B2471947 (1-(3-Methylbenzyl)piperidin-4-yl)methanol hydrochloride CAS No. 2320953-22-6

(1-(3-Methylbenzyl)piperidin-4-yl)methanol hydrochloride

Cat. No.: B2471947
CAS No.: 2320953-22-6
M. Wt: 255.79
InChI Key: JQTWASUNLACDKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-(3-Methylbenzyl)piperidin-4-yl)methanol hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry due to their biological activity. This compound, in particular, has been studied for its potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(3-Methylbenzyl)piperidin-4-yl)methanol hydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization reactions involving amines and carbonyl compounds.

    Introduction of the 3-Methylbenzyl Group: This step involves the alkylation of the piperidine ring with 3-methylbenzyl chloride under basic conditions.

    Reduction to Methanol Derivative: The resulting compound is then reduced to form the methanol derivative using reducing agents such as sodium borohydride.

    Formation of Hydrochloride Salt: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1-(3-Methylbenzyl)piperidin-4-yl)methanol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced further to form different derivatives.

    Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products

    Oxidation: Formation of aldehydes and carboxylic acids.

    Reduction: Formation of different alcohol derivatives.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

(1-(3-Methylbenzyl)piperidin-4-yl)methanol hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of (1-(3-Methylbenzyl)piperidin-4-yl)methanol hydrochloride involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets are still under investigation, but it is known to affect cellular processes such as signal transduction and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • (1-(4-Fluorobenzyl)piperidin-4-yl)methanol hydrochloride
  • (1-(3,4-Dichlorobenzyl)piperidin-4-yl)methanol hydrochloride
  • (1-(4-Bromobenzyl)piperidin-4-yl)methanol hydrochloride

Uniqueness

(1-(3-Methylbenzyl)piperidin-4-yl)methanol hydrochloride is unique due to the presence of the 3-methylbenzyl group, which imparts specific chemical and biological properties

Properties

IUPAC Name

[1-[(3-methylphenyl)methyl]piperidin-4-yl]methanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO.ClH/c1-12-3-2-4-14(9-12)10-15-7-5-13(11-16)6-8-15;/h2-4,9,13,16H,5-8,10-11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQTWASUNLACDKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2CCC(CC2)CO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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